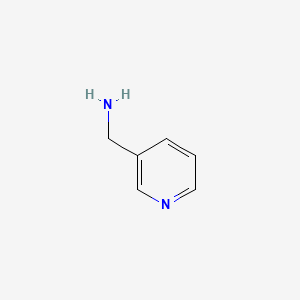

3-Picolylamine

説明

Significance as a Versatile Chemical Synthon and Intermediate

3-(Aminomethyl)pyridine, also known as 3-picolylamine, is a versatile organic compound that holds a significant position in modern chemical synthesis. chemimpex.com Its structure, which features a pyridine (B92270) ring substituted at the 3-position with an aminomethyl group, provides a unique combination of reactivity that makes it a valuable chemical synthon and intermediate. cymitquimica.com The compound's amine functional group enhances its reactivity, allowing it to serve as a crucial building block in the creation of more complex molecules. chemimpex.com This reactivity enables it to participate in a variety of chemical reactions, such as nucleophilic substitutions, condensation reactions, and acylation. chemimpex.comguidechem.com

As an intermediate, 3-(Aminomethyl)pyridine is widely used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. chemimpex.comdataintelo.com Its utility as a nucleophilic building block is essential in the construction of diverse molecular scaffolds. a2bchem.com The presence of both a basic pyridine ring and a primary amino group allows for selective chemical transformations, making it a key component in multi-step synthetic pathways. cymitquimica.comguidechem.com Researchers have developed various synthetic routes to produce 3-(Aminomethyl)pyridine itself, including a one-pot reaction involving a 1-amidopyridin-1-ium salt, highlighting its importance in synthetic chemistry. rsc.org Its role as a foundational molecule facilitates the development of novel compounds with potential applications in a wide array of fields. chemimpex.coma2bchem.com

Table 1: Physicochemical Properties of 3-(Aminomethyl)pyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 3731-52-0 | synquestlabs.comoakwoodchemical.com |

| Molecular Formula | C₆H₈N₂ | cymitquimica.comsynquestlabs.comoakwoodchemical.com |

| Molecular Weight | 108.14 g/mol | synquestlabs.comoakwoodchemical.com |

| Melting Point | -21 °C | synquestlabs.comchemicalbook.com |

| Boiling Point | 73-74 °C at 1 mm Hg | synquestlabs.comchemicalbook.com |

| Density | 1.062 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.551 | chemicalbook.com |

Interdisciplinary Relevance in Contemporary Chemical Sciences

The versatility of 3-(Aminomethyl)pyridine extends across multiple disciplines within the chemical sciences, underscoring its interdisciplinary importance. chemimpex.com Its applications are prominent in medicinal chemistry, materials science, agrochemical synthesis, and catalysis. chemimpex.comdataintelo.comresearchgate.net

In medicinal chemistry , 3-(Aminomethyl)pyridine serves as a key intermediate in the synthesis of a wide range of pharmaceutical compounds. chemimpex.comdataintelo.com The pyridine scaffold is a common feature in many FDA-approved drugs, and its derivatives are investigated for various therapeutic applications, including treatments for cancer and diabetes. researchgate.netjchemrev.com For instance, derivatives of 3-aminomethyl pyridine have been synthesized and studied for their potential as anticancer agents, showing activity against lung (A549) and breast (MCF7) cancer cell lines. researchgate.netresearchgate.net It is also a building block for drugs targeting neurological disorders. chemimpex.com

In the field of agrochemicals , this compound is an essential intermediate for producing pesticides, herbicides, and fungicides designed to protect crops and improve agricultural yields. chemimpex.comdataintelo.com A notable example is its use as a key intermediate in the synthesis of the rodenticide known as Mousekill. guidechem.com The growing need for more effective and environmentally considerate agricultural solutions continues to drive demand for this versatile chemical. dataintelo.com

In materials science , 3-(Aminomethyl)pyridine is utilized in the formulation of advanced materials like polymers and coatings, where it can enhance properties such as adhesion and durability. chemimpex.com Its ability to act as a ligand in coordination chemistry is also significant. cymitquimica.comchemicalbook.com It has been used to construct organic-inorganic hybrid perovskites, with research showing that the position of the aminomethyl group on the pyridine ring influences the dimensionality of the resulting framework. researchgate.net For example, using 3-(aminomethyl)pyridine with lead bromide results in a zero-dimensional inorganic framework. researchgate.net Furthermore, it is employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have potential applications as sensors or luminescent materials. iucr.orgup.ac.za

Finally, in catalysis , it is used as a ligand to improve the efficiency of catalytic processes in organic synthesis, which is vital for the production of fine chemicals. chemimpex.com Research has also explored its use in biocatalysis, with studies demonstrating the synthesis of 3-(Aminomethyl)pyridine using whole-cell biocatalysts, offering a more environmentally friendly alternative to traditional chemical methods. researchgate.net

Table 2: Summary of Research Findings and Applications

| Field | Research Finding/Application | Reference |

|---|---|---|

| Medicinal Chemistry | Synthesis of chalcone (B49325) derivatives with cytotoxic activity against A549 and MCF7 cancer cell lines. | researchgate.net |

| Synthesis of amide derivatives with anticancer activity against leukaemia (MOLT3) cancer cell lines. | researchgate.net | |

| Agrochemicals | Key intermediate in the synthesis of the rodenticide, Mousekill. | guidechem.com |

| Materials Science | Used with PbBr₂ to construct a zero-dimensional hybrid perovskite. | researchgate.net |

| Employed as a coligand with cobalt(II) thiocyanate (B1210189) to form a layered coordination polymer. | iucr.org |

| Biocatalysis | Synthesized with 93% yield using a self-sufficient whole-cell biocatalytic system. | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOUGSFASVGDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044424 | |

| Record name | 3-(Aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3731-52-0 | |

| Record name | 3-Pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Aminomethyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LA41942J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Strategies for 3 Aminomethyl Pyridine and Its Derivatives

Chemical Synthesis Approaches

The synthesis of 3-(Aminomethyl)pyridine, a valuable building block in medicinal chemistry and materials science, has been approached through various chemical strategies. These methods aim to achieve high yields, selectivity, and efficiency. Key approaches include the catalytic hydrogenation of pyridinecarbonitriles, C3-selective umpolung of pyridinium (B92312) salts, and reactions with substituted arenes and heterocycles to form derivatives.

Catalytic Hydrogenation of Pyridinecarbonitriles for Aminomethylation

A prominent method for synthesizing 3-(Aminomethyl)pyridine is the catalytic hydrogenation of 3-cyanopyridine (B1664610). google.comevitachem.comgoogleapis.com This process typically involves the reduction of the nitrile group in the presence of a metal catalyst.

The catalytic hydrogenation of pyridinecarbonitriles to produce (aminomethyl)pyridines is a two-step process. rsc.org Initially, the nitrile group is hydrogenated to an amine, forming (aminomethyl)pyridine as an intermediate, while the pyridine (B92270) ring remains intact. rsc.org Subsequently, the pyridine ring can also be hydrogenated.

Various catalysts are employed for this reaction, with Raney nickel and Raney cobalt being common choices. google.com The reaction is often carried out in a solvent such as benzene, cyclohexane, or tetrahydrofuran. google.com To enhance the yield and suppress side reactions, a method of successively supplying the cyanopyridine compound to the reaction system has been developed. google.com The reaction conditions typically involve temperatures ranging from room temperature to 200°C (preferably 70-150°C) and pressures from atmospheric to 50 atm. google.com

Chemoselectivity Tuning in Palladium-Catalyzed Hydrogenation

An effective and straightforward method for the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles to either pyridyl- or piperidylmethylamines has been developed using a palladium on carbon (Pd/C) catalyst. rsc.orgrsc.org The key to controlling the selectivity of this synthesis is the simple adjustment of the amount of an acidic additive, such as sulfuric acid (H₂SO₄). rsc.org

Complete conversions can be achieved under mild conditions (30–50 °C, 6 bar). rsc.org However, the selectivity towards the desired aminomethylpyridine can vary depending on the position of the nitrile group on the pyridine ring. rsc.org For instance, while high selectivity is observed for the 4- and 2-isomers, the selectivity for 3-(aminomethyl)pyridine is moderate. rsc.org Quantum chemical calculations have been used to understand the reasons for these diverse selectivities by examining the adsorption energy profiles of the reactants, intermediates, and products with the palladium catalyst. rsc.org

Dichloromethane (B109758) has been identified as a useful solvent in these palladium-catalyzed hydrogenations, particularly for reactions involving easily reduced functional groups under mild conditions. arizona.edutandfonline.com

Table 1: Research Findings on Palladium-Catalyzed Hydrogenation

| Parameter | Observation | Citation |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) is effective for the hydrogenation of pyridinecarbonitriles. | rsc.orgrsc.org |

| Selectivity Control | The amount of acidic additive (e.g., H₂SO₄) can be adjusted to tune the synthesis towards either pyridyl- or piperidylmethylamine. | rsc.org |

| Reaction Conditions | Mild conditions (30–50 °C, 6 bar) can lead to complete conversion. | rsc.org |

| Solvent | Dichloromethane is a useful solvent for these reactions under mild conditions. | arizona.edutandfonline.com |

| Positional Effects | The position of the nitrile group on the pyridine ring influences the selectivity of the reaction. | rsc.org |

C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts

A novel and rapid method for the synthesis of 3-(aminomethyl)pyridine involves the C3-selective umpolung (polarity reversal) of 1-amidopyridin-1-ium salts. rsc.org This approach, inspired by natural product synthesis, allows for a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by the reductive cleavage of the N-N bond. rsc.org

This C3-selective formal C-H activation of pyridine utilizes a traceless umpolung of the 1-amidopyridin-1-ium salt, leading to a Mannich-type C-C bond formation of the in situ generated 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate. rsc.orgacs.org This methodology provides a significant advancement in the direct functionalization of pyridine, offering quick access to 3-(aminomethyl)pyridine derivatives without requiring pre-functionalized starting materials. rsc.org

Table 2: Key Aspects of C3-Selective Umpolung Synthesis

| Feature | Description | Citation |

|---|---|---|

| Strategy | One-pot reaction involving a 1-amidopyridin-1-ium salt and an aminal. | rsc.org |

| Mechanism | Traceless umpolung leading to a Mannich-type C-C bond formation. | rsc.orgacs.org |

| Intermediate | In situ generation of a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate. | rsc.org |

| Final Step | Reductive cleavage of the N-N bond to yield the final product. | rsc.org |

| Advantage | Rapid and direct C3-functionalization of the pyridine ring. | rsc.org |

Reaction with Substituted Arenes and Heterocycles

3-(Aminomethyl)pyridine serves as a versatile precursor for the synthesis of a variety of derivatives through reactions with substituted arenes and heterocycles. These reactions primarily include condensation to form Schiff bases and the synthesis of amide derivatives.

Condensation Reactions for Schiff Base Formation

Schiff bases, characterized by the C=N imine or azomethine group, are readily formed through the condensation reaction of a primary amine, such as 3-(aminomethyl)pyridine, with an aldehyde or a ketone. ajol.info These reactions are synthetically flexible, allowing for the preparation of a wide array of Schiff base derivatives. ajol.info For example, chalcone-incorporated quinazoline (B50416) derivatives can be synthesized by the condensation of 4-(quinazolin-4-ylamino)benzaldehyde with various substituted acetophenones. researchgate.net

The formation of Schiff bases and stable hemiaminals has been studied in the reaction of substituted benzaldehydes with primary amines under neutral conditions. nih.gov The reaction conditions, including temperature, solvent polarity, and substrate concentration, as well as the nature of substituents on the benzaldehyde, can influence the yield of the products. nih.gov

Amide Derivatives Synthesis (e.g., from Phenyl Bromo Acetamide)

Amide derivatives of 3-(aminomethyl)pyridine can be synthesized through its reaction with various acylating agents. ejpmr.comresearchgate.net For instance, the reaction of 3-aminomethyl pyridine with phenyl bromo acetamide (B32628) derivatives results in the formation of novel amide compounds. ejpmr.comresearchgate.net This reaction is typically carried out with a catalytic amount of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane or dimethylformamide. researchgate.net The synthesis of various amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids has also been reported. tubitak.gov.tr

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(Aminomethyl)pyridine |

| 3-Cyanopyridine |

| Pyridinecarbonitriles |

| (Aminomethyl)piperidines |

| 1-Amidopyridin-1-ium Salts |

| Aminal |

| 1-Amido-2-dialkylamino-1,2-dihydropyridine |

| Phenyl Bromo Acetamide |

| 4-(Quinazolin-4-ylamino)benzaldehyde |

| Substituted Acetophenones |

| Substituted Benzaldehydes |

| 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids |

| Benzene |

| Cyclohexane |

| Tetrahydrofuran |

| Dichloromethane |

| Sulfuric Acid |

| Palladium on Carbon |

| Raney Nickel |

| Raney Cobalt |

| Triethylamine |

Thiazolidin-4-one Formation via Multicomponent Reactions

The synthesis of novel 2-aryl-3-(pyridin-3-ylmethyl)thiazolidin-4-ones can be efficiently achieved through a one-pot, multicomponent reaction involving 3-(aminomethyl)pyridine (also known as 3-picolylamine), various arenealdehydes, and mercaptoacetic acid. scielo.brpsu.edu This method provides a straightforward route to complex heterocyclic compounds, which have been investigated for their radical scavenging activities. scielo.brpsu.edu

The reaction can be performed using two primary methodologies: conventional heating and ultrasound irradiation. scielo.brpsu.edu In the conventional approach, the three components are refluxed in toluene (B28343) for approximately 4 hours, yielding the desired thiazolidin-4-one derivatives in moderate to good yields (59-97%) after purification. scielo.brpsu.edu An alternative one-pot strategy involves the in situ formation of the imine intermediate by reacting 3-(aminomethyl)pyridine with an arenealdehyde before the addition of mercaptoacetic acid. scielo.br

Ultrasound irradiation presents a greener alternative, significantly reducing reaction times. scielo.brpsu.edu While this sonochemistry methodology can sometimes result in lower yields compared to conventional heating, its primary advantage is the rapid synthesis. scielo.br The use of catalysts like [Et3NH][HSO4] has also been noted in similar multicomponent reactions to produce thiazolidin-4-ones in excellent yields. nih.gov

The table below summarizes the synthesis of various 2-aryl-3-(pyridin-3-ylmethyl)thiazolidin-4-one derivatives using the conventional heating method.

Table 1: Synthesis of 2-aryl-3-(pyridin-3-ylmethyl)thiazolidin-4-ones via Conventional Heating

| Arenealdehyde Substituent (R-Group) | Yield (%) scielo.br |

|---|

Heterocyclic Ring Cleavage Reactions (e.g., with N-Acetylisatin)

The reaction of N-acylisatins with amine nucleophiles can lead to the cleavage of the heterocyclic isatin (B1672199) ring. scielo.brresearchgate.net The carbonyl group at the C-2 position of N-acetylisatin behaves like an amide and is susceptible to nucleophilic attack, which results in the opening of the N1-C2 bond. scielo.brresearchgate.net

Specifically, the reaction of N-acetylisatin with aminomethyl pyridine derivatives results in the cleavage of the heterocyclic ring to produce α-ketoamide derivatives. nih.govsmolecule.com In a reported example using the isomer 2-aminomethyl pyridine, the nucleophilic attack by the amine leads to the formation of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. nih.gov This reaction is typically performed by stirring the reactants in a solvent like acetonitrile (B52724) at room temperature. nih.govsmolecule.com This type of ring-opening reaction demonstrates a key reactivity pathway for N-acylisatins when treated with primary amines such as 3-(aminomethyl)pyridine, providing a method for synthesizing complex acyclic structures from heterocyclic precursors. scielo.brnih.gov

Strategies for Functional Group Transformations (e.g., Cyano to Aminomethyl)

A primary strategy for synthesizing 3-(aminomethyl)pyridine is through the reduction of its nitrile precursor, 3-cyanopyridine (nicotinonitrile). chemicalbook.comchemicalbook.com This transformation is a critical step in accessing the aminomethyl functionality. Catalytic hydrogenation is a widely employed method for this conversion. rsc.orgrsc.orgresearchgate.net

Various catalytic systems have been developed to ensure high selectivity for the primary amine product, as the reaction can sometimes lead to the formation of secondary and tertiary amines via imine intermediates. researchgate.net

Nickel-based Catalysts : A carbon-coated nickel-based catalyst (Ni/NiO@C) has been shown to be effective for the hydrogenation of aromatic nitriles under relatively mild conditions (120 °C, 10 bar H₂), achieving high conversion (>99%) and selectivity (up to 98.25%). rsc.org Raney Nickel is also a common catalyst for this reduction. nih.gov

Palladium Catalysts : A polysilane/SiO₂-supported palladium catalyst has been used for the hydrogenation of nitriles under continuous-flow conditions, converting various nitriles into primary amine salts in nearly quantitative yields. nih.gov

Rhodium Catalysts : Rhodium-catalyzed hydrogenation, when performed in a two-phase solvent system with a basic substance, can produce high yields of the primary amine at low temperatures and pressures without the need for ammonia. google.com

Iron Pincer Complexes : Well-defined iron pincer complexes have demonstrated superior catalytic activity and selectivity in the reduction of various nitriles to primary amines under relatively mild conditions. rsc.org

Electrochemical reduction offers an alternative to catalytic hydrogenation. The reduction of 3-cyanopyridine at a mercury cathode has been studied, though early experiments reported anomalous results. google.com

Biocatalytic Synthesis Routes

Efficient and environmentally benign biocatalytic methods are emerging as powerful alternatives to traditional chemical synthesis for producing 3-(aminomethyl)pyridine. researchgate.net These routes leverage enzymes and whole-cell systems to achieve high efficiency and selectivity under mild conditions. researchgate.netresearchgate.net

Whole-Cell Bioconversion Systems for Aromatic Primary Amine Production

Whole-cell biocatalysis is a highly effective strategy for producing aromatic primary amines like 3-(aminomethyl)pyridine (3-AMP). researchgate.netresearchgate.net This approach utilizes engineered microorganisms, typically Escherichia coli, to house a complete enzymatic cascade, converting a starting material into the desired product in a single pot. researchgate.netacs.org This method is economically advantageous as it obviates the need for costly enzyme purification. researchgate.net

A self-sufficient whole-cell bioconversion system has been successfully developed for the synthesis of 3-AMP. researchgate.net This system was also shown to be effective for producing other primary amines such as benzylamine, 2-furfurylamine, and 2-(aminomethyl)pyridine. researchgate.net The process can achieve a high titer and yield without requiring additional carbon sources, highlighting its efficiency. researchgate.net

Enzyme Co-expression Systems (e.g., Carboxylic Acid Reductase and ω-Transaminase)

The biocatalytic synthesis of 3-(aminomethyl)pyridine has been accomplished by co-expressing a carboxylic acid reductase (CAR) and an ω-transaminase (ω-TA) within a single host organism. researchgate.net This enzymatic cascade mimics a two-step chemical synthesis in a one-pot biological system.

Carboxylic Acid Reductase (CAR) : This enzyme catalyzes the reduction of a carboxylic acid to its corresponding aldehyde. sci-hub.seresearchgate.net For 3-AMP synthesis, the CAR from Neurospora crassa (ncCAR) is used to convert nicotinic acid to 3-pyridinecarboxaldehyde. researchgate.net

ω-Transaminase (ω-TA) : This enzyme then catalyzes the amination of the aldehyde intermediate to the final primary amine product. nih.gov The ω-transaminase from Ochrobactrum anthropi (OATA) has been used effectively for this step. researchgate.net

This co-expression system has been successfully applied to produce not only 3-AMP but also other amines from their respective carboxylic acid precursors. researchgate.netnih.gov

Table 2: Components of the Whole-Cell Biocatalytic System for 3-AMP Synthesis

| Component | Description researchgate.net |

|---|

Metabolic Pathway Optimization for Enhanced Yields

To improve the efficiency of whole-cell bioconversion, metabolic engineering strategies are employed to optimize the host's metabolic pathways. nih.gov For the production of 3-(aminomethyl)pyridine, a key optimization was the knockout of the arcA gene in the E. coli host. researchgate.net The ArcA protein is a transcriptional dual regulator that can interfere with the desired metabolic flux.

Environmental and Economic Advantages of Biocatalysis

The use of biocatalysis in the synthesis of 3-(aminomethyl)pyridine and its derivatives presents significant environmental and economic advantages over traditional chemical methods. researchgate.net Biocatalytic processes are increasingly recognized as a cornerstone of green chemistry, offering milder reaction conditions, higher selectivity, and reduced environmental impact. mdpi.comopenaccessjournals.com

Environmental Benefits:

Biocatalytic routes to pyridine compounds are inherently more sustainable. ukri.orgukri.org They often utilize water as a solvent, operate at ambient temperatures and pressures, and minimize the use of hazardous reagents and the generation of toxic waste. acs.orgnih.gov For instance, the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine eliminates the need for strong oxidizing and reducing agents like potassium permanganate (B83412) and sodium borohydride, which are used in molar excess in conventional chemical routes and contribute to a significant environmental burden. rsc.org

A key advantage is the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes, which reduces the need for protecting groups and minimizes the formation of by-products. acs.org This high degree of precision leads to cleaner reaction profiles and simplifies downstream processing, further decreasing the environmental footprint. acs.org The use of whole-cell biocatalysts, in particular, circumvents the need for costly and energy-intensive cofactor regeneration, as the cells' natural metabolic processes handle this internally. researchgate.netresearchgate.net

Economic Advantages:

From an economic standpoint, biocatalysis offers several benefits. The milder reaction conditions translate to lower energy consumption and reduced capital costs for reactor equipment. acs.orgnih.gov The high efficiency and yield of many biocatalytic reactions can lead to more cost-competitive manufacturing processes compared to classical chemical routes. rsc.org For example, a one-pot biocatalytic process for 2,6-bis(hydroxymethyl)pyridine synthesis demonstrated high productivity and yield, suggesting a more economically viable alternative to traditional methods. rsc.org

The move towards biocatalysis aligns with the growing demand for sustainable and cost-effective production in the pharmaceutical and chemical industries. mdpi.comspinchem.com By replacing multi-step, resource-intensive chemical syntheses with streamlined, one-pot biocatalytic cascades, companies can significantly reduce production costs and waste. researchgate.netresearchgate.net The ability to reuse and recycle biocatalysts, especially when immobilized, further enhances the economic feasibility of these processes on an industrial scale. spinchem.com

Research into the biocatalytic synthesis of 3-(aminomethyl)pyridine has demonstrated the potential for high yields, with one study achieving a 93% yield and a titer of 4.4 g/L without the need for additional carbon sources. researchgate.net This level of efficiency highlights the economic potential of biocatalysis for producing valuable pyridine intermediates.

The following table provides a comparative overview of the advantages of biocatalytic synthesis over traditional chemical methods for pyridine derivatives.

| Feature | Biocatalytic Synthesis | Traditional Chemical Synthesis |

| Solvents | Primarily water, green solvents mdpi.comnih.gov | Often organic, potentially hazardous solvents |

| Reaction Conditions | Mild (ambient temperature and pressure) acs.org | Often harsh (high temperature and pressure) |

| Reagents | Enzymes (biodegradable) acs.org | Often toxic and hazardous reagents |

| Selectivity | High (chemo-, regio-, and stereoselective) acs.org | Often lower, requiring protecting groups |

| Waste Generation | Minimal, reduced by-products acs.orgnih.gov | Significant, including toxic waste |

| Energy Consumption | Lower due to mild conditions acs.org | Higher due to harsh conditions |

| Process Complexity | Often simpler, one-pot reactions possible researchgate.netrsc.org | Often multi-step, complex processes |

| Cost-Effectiveness | Potentially lower operational and capital costs acs.orgrsc.org | Can be high due to energy, reagents, and waste treatment |

Coordination Chemistry and Ligand Design Principles

3-(Aminomethyl)pyridine as a Ligand in Metal Complexes

Interaction with Peroxovanadium(V) Complexes

The interaction of 3-(Aminomethyl)pyridine and its derivatives with peroxovanadium(V) complexes has been a subject of detailed study, particularly for understanding substitution effects and reaction equilibria in solution. These investigations often employ multinuclear magnetic resonance spectroscopy to probe the coordination environment of the vanadium center.

In solution, the interaction between derivatives of 3-(aminomethyl)pyridine and the peroxovanadium(V) complex, specifically [OV(O₂)₂(D₂O)]⁻/[OV(O₂)₂(HOD)]⁻, leads to the formation of new six-coordinate peroxovanadium species. figshare.com This competitive coordination results in complexes with the general formula [OV(O₂)₂L]⁻, where 'L' represents the 3-(aminomethyl)pyridine derivative ligand. figshare.com The formation of these stable six-coordinate species highlights the ability of the pyridine (B92270) and aminomethyl groups to effectively coordinate with the vanadium center, displacing the weakly bound water molecule.

Studies on the reactivity of various 3-(aminomethyl)pyridine derivatives have provided insights into the electronic and steric effects influencing their coordination ability. The relative reactivity of these ligands with peroxovanadium(V) has been established through spectroscopic analysis. figshare.com Density functional theory (DFT) calculations have further elucidated that solvation effects play a crucial role in these reactions, offering a theoretical basis for the observed reactivity trends. figshare.com

The relative reactivity among several 3-(aminomethyl)pyridine derivative ligands was determined as follows:

| Ligand | Relative Reactivity |

| N-(pyridin-3-ylmethyl)acetamide | ≈ N-(pyridin-3-ylmethyl)propionamide |

| N-(pyridin-3-ylmethyl)pivalamide | < N-(pyridin-3-ylmethyl)propionamide |

| t-butyl(pyridin-3-ylmethyl)carbamate | < N-(pyridin-3-ylmethyl)pivalamide |

This table is based on data from a study on the linking properties of peroxovanadium(V) complexes with 3-aminomethyl-pyridine derivatives. figshare.com

Copper(II) Complexes of Schiff Bases Derived from 3-(Aminomethyl)pyridine

3-(Aminomethyl)pyridine is a valuable precursor in the synthesis of Schiff base ligands. These ligands are formed by the condensation reaction of the primary amine group of 3-(aminomethyl)pyridine with an active carbonyl compound, such as salicylaldehyde (B1680747) or o-vanillin. researchgate.netshd-pub.org.rs The resulting Schiff bases are versatile chelating agents that form stable complexes with transition metals like copper(II).

The copper(II) complexes formed with Schiff bases derived from 3-(aminomethyl)pyridine have been characterized using various analytical techniques, including micro-analytical data, infrared and electronic spectroscopy, and conductivity measurements. researchgate.netshd-pub.org.rs Single-crystal X-ray diffraction analysis provides definitive structural elucidation.

For instance, the X-ray crystal structure of a specific copper(II) complex with a Schiff base ligand derived from 3-(aminomethyl)pyridine and salicylaldehyde revealed a square planar geometry around the Cu(II) ion. researchgate.netshd-pub.org.rs The crystals of this complex belong to a monoclinic system with a P21/c space group. researchgate.netshd-pub.org.rs

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Coordination Geometry | Square Planar |

This table presents crystallographic data for a representative Copper(II) complex with a Schiff base ligand derived from 3-(aminomethyl)pyridine. researchgate.netshd-pub.org.rs

Manganese(II) Complexes and Layered Structures

The compound 3-(Aminomethyl)pyridine is a versatile ligand in coordination chemistry, capable of forming interesting structural motifs with metal ions. Its ability to bridge metal centers leads to the formation of extended networks, such as layered structures.

In a notable example, 3-(Aminomethyl)pyridine forms a complex with manganese(II) thiocyanate (B1210189), creating a polymeric structure. In this complex, the manganese(II) cations exhibit an octahedral coordination geometry. The coordination sphere of each manganese ion is composed of nitrogen atoms from four different 3-(aminomethyl)pyridine molecules and two terminally bonded thiocyanate anions. These coordinated units are then linked into layers by the bridging 3-(aminomethyl)pyridine ligands.

| Feature | Description |

| Metal Center | Manganese(II) |

| Coordination Geometry | Octahedral |

| Ligands | 3-(Aminomethyl)pyridine, Thiocyanate |

| Supramolecular Structure | Layered, 3D network via hydrogen bonding |

| Hydrogen Bonding Type | N—H⋯S |

The 3-(Aminomethyl)pyridine ligand possesses two potential donor sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group. In the aforementioned manganese(II) complex, both of these nitrogen atoms participate in coordination. The ligand acts as a bridge, linking adjacent manganese(II) cations through its pyridine and amino nitrogen atoms. This bidentate, bridging coordination mode is fundamental to the formation of the observed layered structure. The ability of 3-(aminomethyl)pyridine to utilize both its nitrogen donors makes it an effective building block for constructing coordination polymers.

Uranyl(VI) Complexation Studies with Related Aminomethylpyridines

While specific studies on the complexation of uranyl(VI) with 3-(aminomethyl)pyridine are not extensively detailed in the provided search results, research on related pyridine-based ligands provides insights into the potential interactions. The uranyl(VI) ion (UO₂²⁺) typically coordinates with ligands in its equatorial plane. Studies involving pyridine-based multidentate ligands have shown that these complexes can stabilize the pentavalent state of uranium. iaea.org

Complexation studies of U(VI) with pyridine-2,6-diphosphonate have revealed the formation of different species, such as ML and ML₂, depending on the metal-to-ligand ratio. iaea.org Furthermore, research on the interaction of uranyl(VI) with α-aminophosphonate sorbents indicates inner-sphere complexation involving nitrogen and oxygen donor atoms. nih.gov The coordination environment of uranium(VI) can be influenced by the presence of amino groups on the ligand framework. nih.gov These findings suggest that aminomethylpyridines, with their nitrogen donor sites, could form stable complexes with the uranyl(VI) ion, potentially influencing its redox chemistry.

Design Principles for Chiral Pyridine-Containing Ligands

Chiral pyridine-containing ligands are of great interest in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions. The design of these ligands is guided by several key principles aimed at optimizing their performance.

Steric and Electronic Property Modulation in Ligand Design

The efficacy of a chiral ligand is heavily dependent on its steric and electronic properties. By systematically modifying these characteristics, it is possible to fine-tune the ligand's interaction with a metal center and, consequently, the selectivity of the resulting catalyst. nih.govnih.gov

Steric modulation involves altering the size and shape of substituents on the pyridine ring or the chiral backbone. This can influence the coordination geometry around the metal and create a specific chiral environment that favors the formation of one enantiomer of the product over the other. nih.govnih.gov For instance, introducing bulky groups can restrict the possible approaches of a substrate to the catalytic center.

Electronic modulation is achieved by introducing electron-donating or electron-withdrawing groups to the pyridine ligand. These modifications alter the electron density at the nitrogen atom, which in turn affects the strength of the metal-ligand bond. researchgate.netuni-freiburg.de This can influence the catalytic activity and selectivity of the complex. The interplay between steric and electronic effects is a crucial aspect of designing effective chiral pyridine-containing ligands. nih.govnih.gov

| Design Principle | Method of Modulation | Effect on Ligand/Catalyst |

| Steric Properties | Introduction of bulky substituents | Influences coordination geometry, creates a defined chiral pocket |

| Electronic Properties | Addition of electron-donating/withdrawing groups | Alters electron density at the donor atom, modifies metal-ligand bond strength and catalytic activity |

Modular Synthesis Approaches for Ligand Libraries

The development of efficient and versatile synthetic routes is essential for creating a diverse range of chiral ligands for screening in catalytic applications. Modular synthesis approaches are particularly valuable as they allow for the systematic variation of different parts of the ligand structure. nih.govorganic-chemistry.orgnih.gov

These strategies often involve the combination of readily available building blocks, enabling the rapid generation of a library of ligands with different steric and electronic properties. nih.govorganic-chemistry.orgnih.gov For example, a common approach is to synthesize a chiral backbone that can then be functionalized with various substituted pyridine units. This modularity facilitates the exploration of the structure-activity relationship and the optimization of the ligand for a specific catalytic transformation. The ability to create ligand libraries is a cornerstone of modern catalyst development. nih.govorganic-chemistry.orgnih.govnews-medical.net

Catalysis Applications and Reaction Mechanism Studies

Role in Organic Synthesis Catalysis

Derivatives of aminopyridine are foundational in the development of ligands and catalysts for a range of organic transformations. Their ability to coordinate with transition metals has been harnessed to facilitate reactions that are otherwise challenging, contributing significantly to the synthesis of complex molecules.

The structure of aminopyridines is leveraged in palladium-catalyzed cross-coupling reactions, which are indispensable tools in the production of fine chemicals, including pharmaceuticals and advanced materials. For instance, 3-aminopyridine (B143674) has been used as a substrate in Pd-catalyzed coupling reactions to prepare novel radical-trapping antioxidants. acs.org This method allows for the efficient synthesis of a family of heterocyclic antioxidants suitable for use as additives in fossil fuels across a wide temperature range. acs.org

Furthermore, the development of catalyst systems for the C,N-cross coupling of 3-halo-2-aminopyridines enables the synthesis of N³-substituted 2,3-diaminopyridines. nih.gov These compounds are valuable as versatile intermediates for more complex, biologically active molecules and have been identified as potential therapeutics for various conditions. nih.gov The creation of these synthetic pathways represents a significant enhancement in efficiency, providing access to classes of compounds, such as N³-arylated 2,3-diaminopyridines, that were previously inaccessible. nih.gov

Asymmetric Catalysis Employing 3-(Aminomethyl)pyridine-Derived Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming for the synthesis of single enantiomers of chiral molecules. Chiral pyridine (B92270) derivatives are important structural motifs in many of these ligands. chim.it The unique properties of the pyridine ring, such as Lewis basicity and coordinating ability, can present challenges like catalyst deactivation, but when successfully incorporated into a ligand structure, they offer powerful tools for enantioselective control. chim.it

Chiral ligands derived from pyridine scaffolds are employed in a variety of enantioselective transformations. For example, chiral pyridine–aminophosphine ligands have been synthesized and successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantioselectivity (up to 99% ee). rsc.org The development of such P,N ligands, which combine a phosphorus donor with the pyridine nitrogen, is a key strategy in asymmetric catalysis. While not all examples are directly derived from 3-(aminomethyl)pyridine, they establish the principle that the pyridine-amine framework is highly effective for creating the chiral environment necessary for enantioselective transformations. rsc.orgnih.gov

Palladium-catalyzed reactions are a major area where 3-(Aminomethyl)pyridine and related aminopyridine derivatives find application. In particular, the Buchwald-Hartwig amination, a Pd-catalyzed C-N cross-coupling reaction, has become a fundamental method for synthesizing arylated amines. acs.orgresearchgate.net

A key challenge in using substrates like 3-halo-2-aminopyridine is the potential for the substrate itself to chelate the palladium catalyst, hindering the reaction. nih.gov However, by selecting appropriate bulky, electron-rich phosphine (B1218219) ligands, efficient catalyst systems have been developed. For the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various amines, precatalysts derived from ligands such as RuPhos and BrettPhos have proven to be outstanding. nih.gov These systems overcome the inherent challenges of the substrate and allow for the efficient synthesis of previously elusive N³-arylated 2,3-diaminopyridines. nih.gov

The table below summarizes the key components of a successful palladium-catalyzed C,N cross-coupling reaction involving a 3-halo-2-aminopyridine substrate.

| Reaction Type | Substrates | Catalyst/Ligand System | Product Class | Reference |

| C,N Cross-Coupling | 3-Halo-2-aminopyridines, Primary & Secondary Amines | Pd-precatalysts with RuPhos or BrettPhos ligands | N³-substituted-2,3-diaminopyridines | nih.gov |

| C,N Cross-Coupling | 3-Aminopyridine, (Hetero)aryl bromides | Pd₂(dba)₃ / Ligand L17 | Radical-trapping antioxidants | acs.org |

Mechanistic Investigations of Catalytic Processes

Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. This involves identifying the key intermediates and transition states that govern the reaction pathway and selectivity.

The reduction of nitriles is a direct and important method for the synthesis of primary amines, which are key intermediates in the pharmaceutical and agrochemical industries. bme.hu A common industrial method is the catalytic hydrogenation of nitriles using hydrogen gas and a heterogeneous transition metal catalyst, such as palladium, platinum, or nickel. bme.hucommonorganicchemistry.com

The generally accepted mechanism for nitrile hydrogenation involves the initial reduction of the nitrile (R-C≡N) to an imine intermediate (R-CH=NH). bme.hu This imine is highly reactive and can undergo further hydrogenation to the desired primary amine (R-CH₂-NH₂). However, a significant challenge in this process is controlling selectivity. The intermediate imine can also react with the primary amine product, leading to the formation of secondary ( (R-CH₂)₂NH ) and tertiary ( (R-CH₂)₃N ) amine by-products. bme.hucommonorganicchemistry.com This side reaction diminishes the yield of the target primary amine and complicates the purification process. bme.hu

Various reagents, such as lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (BH₃-THF), are also effective for reducing nitriles to primary amines. commonorganicchemistry.comnih.gov While specific mechanistic studies detailing the direct role of 3-(Aminomethyl)pyridine as a ligand or catalyst in this particular transformation are not extensively documented in the surveyed literature, the fundamental principles of nitrile reduction via an imine intermediate provide the basis for understanding this important conversion.

Computational Elucidation of Selectivity Factors

A comprehensive review of scientific literature reveals a notable scarcity of dedicated computational studies focusing specifically on the catalytic applications of 3-(Aminomethyl)pyridine and the corresponding elucidation of its selectivity factors. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and selectivity in catalysis, their application to 3-(Aminomethyl)pyridine in this context is not extensively documented in publicly available research.

In broader computational studies on pyridine derivatives in catalysis, research often focuses on aspects such as electronic structure, reaction energy profiles, and transition state geometries to understand selectivity. For instance, DFT calculations have been employed to investigate the electronic properties of various pyridine-containing compounds to predict their behavior in catalytic cycles. These studies often calculate parameters like HOMO-LUMO energy gaps and thermodynamic properties to correlate with reactivity and potential catalytic activity.

While direct computational data on the selectivity factors for 3-(Aminomethyl)pyridine in catalysis is not available, the principles of computational chemistry suggest that any such study would likely investigate the following:

Ligand Effects: How the coordination of the 3-(Aminomethyl)pyridine ligand to a metal center influences the electronic and steric environment of the catalyst.

Substrate Interactions: The non-covalent interactions between the catalyst-ligand complex and the substrates, which can dictate the preferred reaction pathway.

Transition State Stabilization: Analysis of the transition state energies for different possible reaction pathways to determine the origin of chemo-, regio-, and stereoselectivity.

Without specific research findings, a detailed discussion with supporting data tables on the computational elucidation of selectivity factors for 3-(Aminomethyl)pyridine cannot be provided at this time. Further focused computational research in this area is required to generate the specific data needed for such an analysis.

Advanced Materials Science Research

Integration into Polymers and Coatings

The structure of 3-(Aminomethyl)pyridine, which combines a reactive primary amine and a pyridine (B92270) moiety, suggests its potential as a functional additive in polymer science. The amino group can react with various polymer backbones or cross-linking agents, while the pyridine ring can offer different functionalities, including sites for hydrogen bonding or coordination with metal surfaces.

Hybrid Perovskite Synthesis and Characterization

In the field of optoelectronics, 3-(Aminomethyl)pyridine has been successfully employed as an organic cation in the synthesis of organic-inorganic hybrid perovskites. These materials are of significant interest for applications in solar cells and light-emitting devices. Research has shown that the specific isomer of aminomethylpyridine used has a profound impact on the resulting perovskite's crystal structure and properties.

Formation of Different Dimensional Lead Bromide Frameworks (0D, 1D, 2D)

Scientific investigation into the synthesis of hybrid perovskites using aminomethylpyridine isomers and lead (II) bromide has revealed a direct correlation between the substituent position on the pyridine ring and the dimensionality of the resulting inorganic framework. When 3-(Aminomethyl)pyridine (3-AMP) is used as the organic component, it directs the formation of an uncommon zero-dimensional (0D) inorganic framework. This structure, with the formula (H₂3-AMP)₂PbBr₆, consists of isolated lead bromide octahedra [PbBr₆]⁴⁻ separated by the organic cations.

Influence of Aminomethyl Substituent Position on Perovskite Structure

The position of the aminomethyl group is a critical factor in what is known as an organic-tailoring effect. Under identical experimental conditions, using 2-(Aminomethyl)pyridine (2-AMP) results in a two-dimensional (2D) perovskite sheet structure. In contrast, 4-(Aminomethyl)pyridine (4-AMP) yields a one-dimensional (1D) framework characterized by zigzag, edge-sharing octahedral chains. The use of 3-(Aminomethyl)pyridine leads to a zero-dimensional (0D) structure. This demonstrates that subtle changes in the organic cation's geometry directly control the assembly and dimensionality of the inorganic lead bromide framework.

Optical Properties and Exciton (B1674681) Peak Analysis

The dimensionality of the perovskite framework has a significant influence on its optical properties. The characteristic exciton peaks in the UV-Vis absorption spectra for these materials differ based on the isomer used. The 0D perovskite synthesized with 3-AMP exhibits a characteristic exciton peak at approximately 427-429 nm. This is distinct from the peak for the 2D perovskite made with 2-AMP, which is located at around 430-432 nm. The 1D material synthesized with 4-AMP shows a peak at a lower wavelength of about 355-357 nm. The optical bandgap energies, determined from Tauc plots, are 2.89 eV for the 3-AMP based perovskite, 2.87 eV for the 2-AMP version, and 3.47 eV for the 4-AMP derivative. These differences highlight the ability to tune the optical and electronic properties of the material by selecting the appropriate organic isomer.

Table 1: Comparison of Hybrid Perovskites Synthesized with Aminomethylpyridine Isomers

| Organic Cation | Formula | Framework Dimensionality | Exciton Peak (nm) | Optical Bandgap (eV) |

|---|---|---|---|---|

| 2-(Aminomethyl)pyridine (2-AMP) | (H₂2-AMP)PbBr₄ | 2D | 430 - 432 | 2.87 |

| 3-(Aminomethyl)pyridine (3-AMP) | (H₂3-AMP)₂PbBr₆ | 0D | 427 - 429 | 2.89 |

| 4-(Aminomethyl)pyridine (4-AMP) | (H₂4-AMP)PbBr₄ | 1D | 355 - 357 | 3.47 |

Supramolecular Chemistry and Anion Recognition

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. A key area within this field is anion recognition, where a host molecule is designed to selectively bind a specific anion guest. The design of such anion receptors often relies on incorporating functional groups capable of forming hydrogen bonds and electrostatic interactions.

The molecular structure of 3-(Aminomethyl)pyridine contains both a hydrogen-bond donating primary amine (-CH₂NH₂) and a hydrogen-bond accepting pyridine nitrogen atom. This makes it a valuable building block for constructing more complex receptor molecules. In its neutral form, the amine group can interact with anions. Upon protonation in acidic conditions, the resulting pyridinium (B92312) and ammonium (B1175870) cations can act as strong binding sites for anions through a combination of charge-assisted hydrogen bonds and electrostatic interactions. While research often focuses on larger, more complex polytopic receptors, the fundamental binding motifs present in 3-(Aminomethyl)pyridine are central to the principles of anion receptor design. The development of synthetic receptors capable of engaging with guests through hydrogen bonds is a central strategy in supramolecular anion recognition.

Design of Amide Compounds with Aminomethyl Pyridine Pendants

The rational design of synthetic receptors for anion recognition is a cornerstone of supramolecular chemistry, with applications spanning sensing, catalysis, and transport. Within this field, amide-based structures are frequently employed due to the hydrogen-bonding capabilities of the N-H group, which can effectively interact with anionic guests. The incorporation of a 3-(aminomethyl)pyridine moiety as a pendant group on an amide scaffold introduces several key features that can enhance anion binding affinity and selectivity.

A prevalent strategy in the design of these receptors involves the use of a tripodal scaffold, such as tris(2-aminoethyl)amine (B1216632) (TREN). This scaffold provides a pre-organized platform to which three pendant arms can be attached, creating a convergent cavity for anion encapsulation. The synthesis of such a tripodal amide receptor with 3-(aminomethyl)pyridine pendants would typically involve the reaction of the TREN scaffold with a suitable derivative of picolinic acid (pyridine-2-carboxylic acid) or its isomers, under standard amide coupling conditions.

The design of these molecules is predicated on several key principles:

Hydrogen Bonding: The amide N-H protons are the primary sites for hydrogen bond donation to the anion. The acidity of these protons, and thus their hydrogen bonding strength, can be modulated by the electronic properties of the attached pyridine ring.

Preorganization: The tripodal TREN backbone forces the three aminomethyl pyridine pendants into a C3-symmetric arrangement, creating a pseudo-cavity that is pre-organized for anion binding. This reduces the entropic penalty associated with complexation.

The "Chelate Effect" for Anions: The multipoint attachment of the receptor to the anion, analogous to the chelate effect in metal coordination chemistry, leads to enhanced stability of the host-guest complex.

Electronic Tuning: The pyridine ring, being an electron-withdrawing group, can increase the acidity of the amide N-H protons, thereby strengthening the hydrogen bonds formed with the anion. The position of the nitrogen atom within the pyridine ring relative to the amide linkage can fine-tune this electronic effect.

A representative structure of a tripodal amide receptor incorporating 3-(aminomethyl)pyridine pendants is depicted below.

Table 1: Key Structural Components and Their Functions in the Designed Receptor

| Component | Structure | Function |

| Tripodal Scaffold | tris(2-aminoethyl)amine (TREN) | Provides a pre-organized, C3-symmetric platform. |

| Pendant Arm | 3-(Aminomethyl)pyridine | Introduces the pyridyl group for electronic tuning and potential secondary interactions. |

| Binding Site | Amide Linkage (-CONH-) | The N-H proton acts as the primary hydrogen bond donor for anion interaction. |

Anion Affinity and Recognition Studies

The anion recognition properties of amide compounds featuring aminomethyl pyridine pendants are typically investigated using a variety of spectroscopic techniques, most commonly ¹H NMR titration experiments. These studies allow for the determination of the binding constants (Ka), which quantify the affinity of the receptor for different anions.

The general procedure for a ¹H NMR titration involves the incremental addition of a solution of the anion (usually as a tetrabutylammonium (B224687) salt to ensure solubility in organic solvents) to a solution of the receptor in a suitable deuterated solvent, such as DMSO-d₆ or CD₃CN. The changes in the chemical shift of the amide N-H protons are monitored. A downfield shift of the amide proton resonance upon addition of the anion is indicative of hydrogen bond formation, as the proton becomes deshielded.

Studies on analogous tripodal amide receptors containing pyridyl groups have demonstrated their efficacy in anion binding. For instance, receptors with pyridine rings have been shown to activate the amide bond, enhancing the acidity of the N-H protons and leading to stronger anion interactions. The binding affinity is influenced by several factors, including the size, shape, and basicity of the anion, as well as the solvent used.

The selectivity of the receptor for different anions can be assessed by comparing the binding constants. Typically, these receptors exhibit a preference for more basic and geometrically compatible anions. For example, a higher affinity is often observed for anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) compared to larger, more diffuse anions like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻).

Table 2: Representative Anion Binding Data for a Tripodal Pyridyl-Amide Receptor (Hypothetical Data Based on Similar Systems)

| Anion | Guest (as TBA salt) | Binding Constant (Ka, M⁻¹) in DMSO-d₆ |

| Fluoride | TBAF | 5.5 x 10³ |

| Acetate | TBAOAc | 2.1 x 10³ |

| Dihydrogen Phosphate | TBAH₂PO₄ | 1.8 x 10⁴ |

| Chloride | TBACl | 1.2 x 10² |

| Bromide | TBABr | < 10 |

The data presented in the hypothetical table illustrates a typical selectivity trend where the receptor shows a significantly higher affinity for the more basic and geometrically complementary dihydrogen phosphate anion. The formation of 1:1 host-guest complexes is commonly observed, and the binding constants can be calculated by fitting the titration data to appropriate binding isotherms.

In addition to ¹H NMR, other techniques such as UV-Vis and fluorescence spectroscopy can be employed, particularly if the pyridyl moiety is part of a chromophoric or fluorophoric system. Anion binding can lead to changes in the electronic properties of the system, resulting in a colorimetric or fluorescent response, which is highly valuable for sensing applications. Computational studies, such as Density Functional Theory (DFT) calculations, are also often used to model the host-guest interactions and to rationalize the observed binding affinities and selectivities.

Medicinal Chemistry and Biological Activity Investigations

Role as a Pharmaceutical Scaffold and Intermediate

The pyridine (B92270) nucleus is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous FDA-approved drugs and its ability to favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule. rsc.orgnih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets. jchemrev.com 3-(Aminomethyl)pyridine is a key building block that provides direct access to this valuable scaffold, enabling its incorporation into a wide array of potential therapeutic agents. digitellinc.comlifechemicals.com

The pyridine scaffold is a common feature in drugs developed for central nervous system (CNS) disorders. rsc.orgnih.gov Derivatives of 3-(Aminomethyl)pyridine and related structures have been investigated for their potential in treating a range of neurological conditions.

In the context of Alzheimer's disease, the aggregation of the amyloid β-peptide (Aβ) is a key pathological feature. Research has shown that a pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), can inhibit both self-induced and metal-induced Aβ aggregation. nih.gov Studies in animal models demonstrated that this compound could alleviate Aβ-induced paralysis, reduce the production of reactive oxygen species, and significantly improve memory and cognitive abilities, marking it as a potential lead compound for anti-Alzheimer's drugs. nih.gov

The 3-substituted pyridine core is also explored in the development of anticonvulsant agents. Many antiepileptic drugs act by modulating ion channels or neurotransmitter systems, such as the γ-aminobutyric acid (GABA) system. nih.gov Research into novel anticonvulsants has included the synthesis and evaluation of various pyridine derivatives, with substitutions at the 3rd and 5th positions being a focus of investigation. jchemrev.com For instance, aminomethyl-substituted cyclic imides have been designed based on their potential to interact with the GABA neurotransmitter system and have shown activity against maximal electroshock-induced seizures in mice. nih.gov

For Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, therapies often target the dopamine (B1211576) pathway. nih.govnih.gov While direct synthesis from 3-(Aminomethyl)pyridine is not always documented, related structures like 3-aminohydantoin derivatives have been identified as promising scaffolds for developing neuroprotective agents in models of Parkinson's disease. researchgate.net

The versatility of 3-(Aminomethyl)pyridine as an intermediate is highlighted by its use in synthesizing compounds for other therapeutic areas, notably oncology. The pyridine ring is found in 33% of pyridine-containing drugs approved by the US FDA between 2014 and 2023 for cancer treatment. rsc.org

A specific example involves the synthesis of chalcone (B49325) derivatives from 3-(Aminomethyl)pyridine. nih.gov A series of these compounds were designed and synthesized by linking 3-(Aminomethyl)pyridine with 4-amino chalcones. Subsequent screening for in vitro anticancer activity against human lung (A549) and breast (MCF-7) cancer cell lines revealed that several of the derivatives exhibited significant antimitotic activity. One compound, in particular, showed excellent antiproliferative activity against the MCF-7 cell line and was found to induce apoptosis in cancer cells, demonstrating the direct utility of 3-(Aminomethyl)pyridine as a starting material for potent anticancer agents. nih.gov

The 3-substituted pyridine framework is a cornerstone in the agrochemical industry, forming the basis for numerous herbicides, fungicides, and insecticides. nih.govresearchgate.netresearchgate.net 3-Picoline (3-methylpyridine), the direct precursor to 3-(Aminomethyl)pyridine, is a key raw material for many of these products, particularly trifluoromethylpyridine (TFMP) derivatives. nih.gov

Herbicides: A significant class of herbicides is the pyridine carboxylic acids, which mimic natural plant growth hormones (auxins), causing abnormal growth and death in broadleaf weeds. vt.edu Prominent examples include clopyralid, picloram, and aminopyralid, which feature a substituted pyridine core and are known for their persistence and effectiveness. vt.eduvt.eduepa.gov

Fungicides: Pyridine carboxamides are an important class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungi. nih.gov The development of these agents often involves modifying the amine moiety attached to the pyridine core to optimize efficacy against pathogens like Botrytis cinerea. nih.gov Additionally, novel pyridine-based compounds integrating amide and hydrazide groups have been synthesized and shown to possess broad-spectrum fungicidal activity against various plant pathogens, including Fusarium graminearum and Rhizoctonia solani. nih.gov

Insecticides: The pyridine scaffold is present in neonicotinoid insecticides, which act on the nicotinic acetylcholine (B1216132) receptor in insects. researchgate.net Furthermore, various other pyridine derivatives have been synthesized and tested for their insecticidal properties. For example, piperidinium (B107235) and morpholinium 3-cyanopyridinethiolates have demonstrated moderate to strong aphidicidal activities against the cowpea aphid (Aphis craccivora). researchgate.netnih.govchempanda.com Novel N-pyridylpyrazole derivatives have also been developed as potent insecticides against Lepidoptera pests. mdpi.com

Exploration of Biological Activities of Derivatives

The chemical tractability of the 3-(Aminomethyl)pyridine scaffold has enabled extensive research into the biological activities of its derivatives. A primary area of investigation has been in the field of antimicrobial agents.

Derivatives of 3-(Aminomethyl)pyridine have been systematically evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

A variety of pyridine derivatives have demonstrated significant antibacterial and antifungal properties. The incorporation of a pyridine motif can improve a molecule's water solubility and metabolic stability, making it an attractive component in the design of new antibiotics. nih.gov

In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria. The results showed that several of these compounds exhibited strong antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic linezolid (B1675486) against strains such as Staphylococcus aureus, Staphylococcus pneumoniae, and Enterococcus faecalis.

Another study focused on synthesizing various pyridine derivatives and testing them against a panel of bacteria and fungi. One of the synthesized compounds, a pyridine carbonitrile derivative, showed noteworthy antifungal activity against Candida albicans, with an MIC value equivalent to the standard antifungal drug miconazole. Other derivatives in the same study displayed moderate antibacterial activity against Bacillus cereus.

The table below summarizes the findings from selected studies on the antimicrobial activity of pyridine derivatives.

| Compound Type | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21b) | S. aureus (ATCC29213) | 2 |

| S. pneumoniae (ATCC49619) | 1 | |

| E. faecalis (ATCC29212) | 2 | |

| B. subtilis (ATCC6633) | 1 | |

| S. xylosus (ATCC35924) | 2 | |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | S. aureus (ATCC29213) | 2 |

| S. pneumoniae (ATCC49619) | 1 | |

| E. faecalis (ATCC29212) | 2 | |

| B. subtilis (ATCC6633) | 1 | |

| S. xylosus (ATCC35924) | 2 | |

| Pyridine carbonitrile derivative (3b) | C. albicans | 25 |

| C. albicans (Clinical Isolate 6647) | 100 | |

| Pyridine derivative (5a) | B. cereus | 50 |

| Thiadiazolopyrimidine derivative (6b) | B. cereus | 50 |

| Oxadiazole derivative (7a) | B. cereus | 50 |

Anticancer Activity Research

The pyridine nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been extensively investigated for various biological activities, including anticancer effects. nih.govnih.govnih.gov Several pyridine-based small molecules have received approval as anticancer drugs. nih.gov

In one study, a series of novel pyridine-ureas were synthesized and evaluated for their potential as anticancer agents. nih.gov The antiproliferative activity of these compounds was tested against the MCF-7 breast cancer cell line. nih.gov Most of the synthesized pyridine-ureas showed moderate to excellent activity. nih.gov Compound 8e, in particular, was found to be the most potent derivative, being 8.7 times more active than Doxorubicin and 20 times more active than Sorafenib against MCF-7 cells after 48 hours of treatment. nih.gov Selected compounds from this series were further screened against a panel of 58 cancer cell lines, with compounds 8b and 8e proving to be the most effective, exhibiting broad anti-proliferative activity. nih.gov

Another line of research focused on novel pyridine-thiazole hybrid molecules. mdpi.com These compounds were screened for cytotoxic action against a panel of cell lines derived from various tumor types. mdpi.com The results highlighted the high antiproliferative activity of 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (compound 3) and an ethyl ester derivative (compound 4). mdpi.com Compound 4 not only had a cytostatic effect but also demonstrated cytotoxic properties, causing the death of cancer cells. mdpi.com Non-small cell lung cancer, melanoma, colon, and CNS cancer cell lines were among the most sensitive to this compound. mdpi.com

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Selected Compound | Target Cell Line | Key Finding |

|---|---|---|---|

| Pyridine-Urea | 8e | MCF-7 (Breast) | 8.7x more active than Doxorubicin |

| Pyridine-Urea | 8b | Various | Broad anti-proliferative activity |

| Pyridine-Thiazole | 3 | HL-60 (Leukemia) | IC50 of 0.57 µM |

Anticonvulsant Activity Screening

Derivatives based on heterocyclic structures are actively screened for anticonvulsant properties. nih.govmdpi.comnih.gov The evaluation of new chemical entities for such activity typically involves standardized animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.comnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is considered a predictor for compounds effective against absence seizures. mdpi.com

In a study focused on new hybrid compounds featuring a pyrrolidine-2,5-dione structure, a series of molecules were synthesized and evaluated for their anticonvulsant activity in these models. nih.gov The initial screening was performed at a dose of 100 mg/kg, and several compounds showed significant anticonvulsant activity by protecting at least half of the tested mice from seizures. nih.gov One of the most promising compounds, a hydrochloride salt (compound 4), demonstrated a higher efficacy in the MES and 6 Hz tests than the reference drugs valproic acid (VPA) and ethosuximide (B1671622) (ETX). nih.gov

Another study synthesized six derivatives of 3,3-diphenyl-2-pyrrolidone and screened them for anticonvulsant activity. nih.gov One of these derivatives, (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride, was found to be effective in protecting mice against seizures induced by maximal electroshock at a 30-mg/kg dose. nih.gov

Radical Scavenger (Antioxidant) Activity

The antioxidant potential of 3-(Aminomethyl)pyridine derivatives has also been a subject of investigation. Antioxidant compounds can inhibit oxidative damage by scavenging free radicals, which are implicated in various pathological processes. mdpi.com The 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and practical method to determine the antioxidant ability of chemical compounds. mdpi.com

In a study on amino-pyridine functionalized chitosan (B1678972) derivatives, compounds were tested in vitro for their antioxidant activity against hydroxyl-radicals and DPPH-radicals. mdpi.com The results showed that the synthesized derivatives had stronger antioxidant activity compared to unmodified chitosan. mdpi.com Specifically, compounds with a 3-amino pyridine substituent (3C) and a 2,3-diamino pyridine substituent (3E) exhibited the highest scavenging ability for both hydroxyl and DPPH radicals. mdpi.com This indicates that the amino group at the C-3 position of the pyridine ring is particularly important for this scavenging activity. mdpi.com The electron cloud density of the 3-position of pyridine is higher than that of the 2- and 4-positions, which may allow the amino group to act as an effective electron donor to quench free radicals. mdpi.com

Similarly, research on aminodi(hetero)arylamines, prepared from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, evaluated their antioxidant activity through various chemical and biochemical assays. researchgate.net One diarylamine derivative demonstrated the lowest oxidation potential, even lower than the standard antioxidant Trolox, and the highest antioxidant power in electrochemical assays, confirming that specific substitutions can significantly enhance radical scavenging potential. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyridine and its derivatives, SAR studies have revealed that the position and nature of substituents on the pyridine nucleus greatly influence their pharmacological effects. nih.govnih.gov Nitrogen-containing heterocyclic compounds like pyridine are a cornerstone in the design of new drugs due to their diverse biological activities. nih.govnih.gov

Influence of Derivatization on Biological Efficacy

The derivatization of the core 3-(Aminomethyl)pyridine structure has a profound impact on its biological efficacy across different therapeutic areas.

For Antibacterial Activity: In the development of 3-(pyridine-3-yl)-2-oxazolidinone antibacterial agents, specific derivatizations were key to enhancing efficacy. nih.gov For instance, after an initial exploration of the side chains, a fluorine atom was introduced into the molecule to create compounds 21a-f. nih.gov The test results showed that these fluorinated compounds had significantly increased antibacterial activity against five bacterial strains. nih.gov Molecular docking studies suggested that the fluorine atom itself was not directly involved in hydrogen bonding with the target. nih.gov Therefore, its role in enhancing drug efficacy is likely related to improving cell membrane permeability or altering the drug's distribution. nih.gov